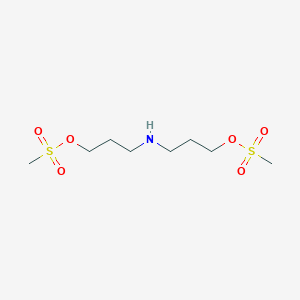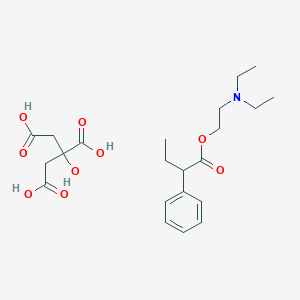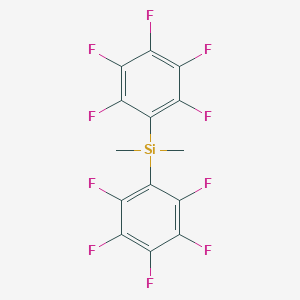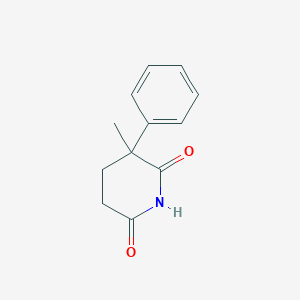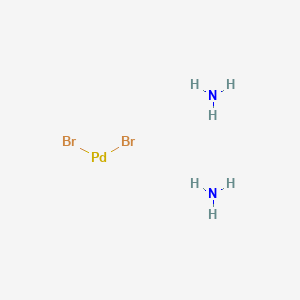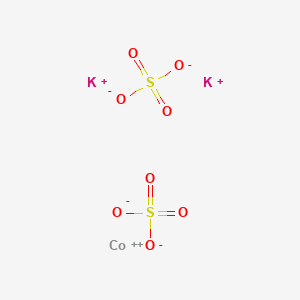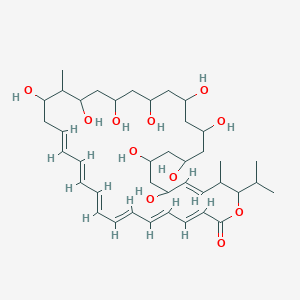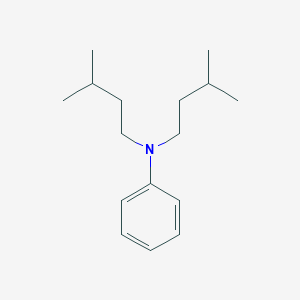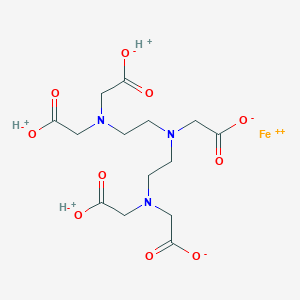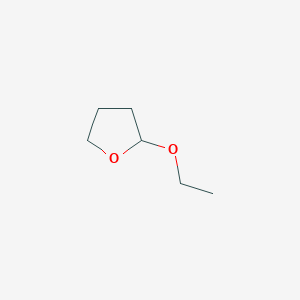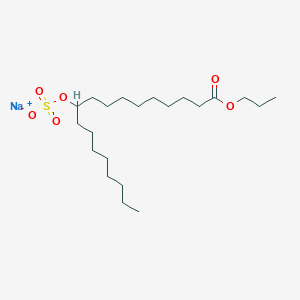
Sodium 1-propyl 10-(sulphooxy)octadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1-propyl 10-(sulphooxy)octadecanoate, also known as SPOS, is a sulfonated surfactant that has been widely used in scientific research. This compound has unique properties that make it suitable for various applications in different fields, including biochemistry, biotechnology, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Sodium 1-propyl 10-(sulphooxy)octadecanoate is not fully understood, but it is believed to be related to its ability to form micelles and interact with hydrophobic molecules. Sodium 1-propyl 10-(sulphooxy)octadecanoate can solubilize hydrophobic compounds by forming a monolayer around them, which reduces their surface tension and allows them to dissolve in water. Sodium 1-propyl 10-(sulphooxy)octadecanoate can also interact with lipid membranes and disrupt their structure, which can be useful for membrane protein extraction and purification.
Biochemische Und Physiologische Effekte
Sodium 1-propyl 10-(sulphooxy)octadecanoate has been shown to have low toxicity and biocompatibility, making it suitable for various applications in biotechnology and pharmaceuticals. However, some studies have shown that Sodium 1-propyl 10-(sulphooxy)octadecanoate can affect cell viability and membrane integrity at high concentrations, which should be taken into consideration when using this compound in experiments. Sodium 1-propyl 10-(sulphooxy)octadecanoate has also been shown to have antimicrobial properties, which can be useful for the development of new antibiotics and disinfectants.
Vorteile Und Einschränkungen Für Laborexperimente
Sodium 1-propyl 10-(sulphooxy)octadecanoate has several advantages for lab experiments, including its ability to solubilize hydrophobic compounds, stabilize liposomes and nanoparticles, and extract membrane proteins. Sodium 1-propyl 10-(sulphooxy)octadecanoate is also relatively easy to synthesize and purify, making it accessible to most researchers. However, Sodium 1-propyl 10-(sulphooxy)octadecanoate has some limitations, including its potential toxicity at high concentrations and its limited stability in aqueous solutions. Therefore, careful consideration should be given to the concentration and storage conditions of Sodium 1-propyl 10-(sulphooxy)octadecanoate in experiments.
Zukünftige Richtungen
For the use of Sodium 1-propyl 10-(sulphooxy)octadecanoate include the development of new drug delivery systems, biomaterials, and antibiotics.
Synthesemethoden
Sodium 1-propyl 10-(sulphooxy)octadecanoate can be synthesized through a simple reaction between 1-propylamine and 10-bromostearic acid, followed by sulfonation with sulfur trioxide. The reaction can be carried out in a solvent such as chloroform or dichloromethane, and the product can be purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
Sodium 1-propyl 10-(sulphooxy)octadecanoate has been extensively used in scientific research as a surfactant and emulsifier due to its unique properties. It can form stable micelles in aqueous solutions, which can be used for solubilization and delivery of hydrophobic compounds such as drugs and proteins. Sodium 1-propyl 10-(sulphooxy)octadecanoate has also been used as a stabilizer for liposomes and nanoparticles, which are widely used in drug delivery and imaging applications. Furthermore, Sodium 1-propyl 10-(sulphooxy)octadecanoate has been used as a detergent for membrane protein extraction and purification, as well as a reagent for chemical modification of proteins and lipids.
Eigenschaften
CAS-Nummer |
140-00-1 |
|---|---|
Produktname |
Sodium 1-propyl 10-(sulphooxy)octadecanoate |
Molekularformel |
C21H41NaO6S |
Molekulargewicht |
444.6 g/mol |
IUPAC-Name |
sodium;(18-oxo-18-propoxyoctadecan-9-yl) sulfate |
InChI |
InChI=1S/C21H42O6S.Na/c1-3-5-6-7-10-13-16-20(27-28(23,24)25)17-14-11-8-9-12-15-18-21(22)26-19-4-2;/h20H,3-19H2,1-2H3,(H,23,24,25);/q;+1/p-1 |
InChI-Schlüssel |
CCLRUAXJCKJXAL-UHFFFAOYSA-M |
Isomerische SMILES |
CCCCCCCCC(CCCCCCCCC(=O)OCCC)OS(=O)(=O)[O-].[Na+] |
SMILES |
CCCCCCCCC(CCCCCCCCC(=O)OCCC)OS(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCCCCC(CCCCCCCCC(=O)OCCC)OS(=O)(=O)[O-].[Na+] |
Andere CAS-Nummern |
140-00-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



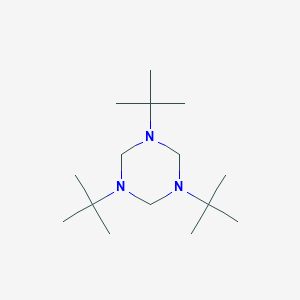
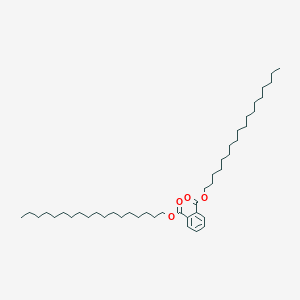
![3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione](/img/structure/B85370.png)
